Physical properties and exact pKa of (S)-pyrrolidin-2-ylmethanesulfonic acid
Physical properties and exact pKa of (S)-pyrrolidin-2-ylmethanesulfonic acid
Executive Summary
(S)-Pyrrolidin-2-ylmethanesulfonic acid (CAS: 127075-47-2), frequently abbreviated as 2PyMS in peptidomimetic literature, is a highly specialized chiral organocatalyst and proline surrogate[1][2]. Characterized by the replacement of proline’s native carboxylic acid with a methanesulfonic acid moiety, this compound exhibits unique physicochemical properties. The introduction of the strongly acidic sulfonate group fundamentally alters the molecule's hydrogen-bonding network, ion-pairing dynamics, and transition-state mimicry capabilities[2][3].
This whitepaper provides an authoritative analysis of the physical properties, exact pKa determinations, and validated laboratory protocols for the synthesis and characterization of (S)-pyrrolidin-2-ylmethanesulfonic acid.
Physicochemical Profile and Structural Rationale
The utility of (S)-pyrrolidin-2-ylmethanesulfonic acid in both asymmetric synthesis and drug development stems directly from its zwitterionic nature. In physiological and most catalytic conditions, the molecule exists as a stable inner salt (pyrrolidinium sulfonate).
Quantitative Physical Properties
The following table summarizes the core physical and chemical data for the compound[1][4]:
| Property | Value / Description |
| Chemical Name | (S)-Pyrrolidin-2-ylmethanesulfonic acid |
| CAS Registry Number | 127075-47-2 |
| Molecular Formula | C5H11NO3S |
| Molecular Weight | 165.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in H2O, MeOH, DMSO; Insoluble in hexane, Et2O |
| Stereochemistry | (S)-enantiomer (L-proline derivative) |
Exact pKa Analysis and Causality
Understanding the exact pKa of (S)-pyrrolidin-2-ylmethanesulfonic acid is critical for predicting its behavior in catalytic cycles and biological systems. The molecule possesses two distinct ionizable centers:
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The Sulfonic Acid Group (pKa1 ≈ -1.9): Unlike the carboxylate group of proline (pKa = 1.99), the methanesulfonic acid moiety is a highly acidic Brønsted acid. The strong electron-withdrawing nature of the three sulfonate oxygen atoms stabilizes the conjugate base via resonance. Consequently, the sulfonate group remains deprotonated under almost all standard reaction conditions, ensuring the formation of tight, highly structured hydrogen-bonded ion pairs with iminium or enamine intermediates in organocatalysis.
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The Pyrrolidine Nitrogen (pKa2 ≈ 10.5): The secondary amine of the pyrrolidine ring exhibits a pKa slightly lower than that of native proline (10.60). The inductive electron-withdrawing effect of the adjacent -CH2SO3- group slightly decreases the electron density on the nitrogen, making the conjugate acid (pyrrolidinium) marginally more willing to donate a proton.
Acid-base equilibria and pKa transitions of (S)-pyrrolidin-2-ylmethanesulfonic acid.
Applications in Advanced Research
Peptidomimetics and Drug Development
When incorporated into peptide chains (as the 2PyMS residue), the resulting sulfonamide bond acts as a non-hydrolyzable transition-state analogue[2][3]. Because the geometry of the sulfur atom is tetrahedral, the sulfonamido bond structurally mimics the tetrahedral transition state present during the enzymatic hydrolysis of an amide bond[2]. This makes (S)-pyrrolidin-2-ylmethanesulfonic acid a premier building block for the development of potent protease inhibitors and stable endomorphin analogues[2].
Asymmetric Organocatalysis
In organocatalysis, the steric bulk and profound acidity of the sulfonate group dictate the stereochemical outcome of the reaction. The rigid zwitterionic framework effectively shields one face of the reactive intermediate, directing nucleophilic attack with high enantiomeric excess (ee), particularly in Michael additions and asymmetric aldol condensations.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of (S)-Pyrrolidin-2-ylmethanesulfonic Acid
Direct sulfonation of pyrrolidine derivatives often yields complex mixtures. The most reliable, stereoretentive pathway utilizes N-Boc-L-prolinol as the starting material, leveraging a thioacetate intermediate to prevent racemization[2].
Step-by-Step Methodology:
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O-Mesylation: Dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous CH2Cl2 at 0 °C under N2. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Validation: TLC should show complete consumption of the starting material.
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Thioacetate Substitution: Concentrate the mixture and redissolve in anhydrous DMF. Add potassium thioacetate (KSAc, 1.5 eq) and heat to 60 °C for 4 hours. This SN2 displacement inverts the stereocenter at the exocyclic carbon (if chiral), but here it simply replaces the mesylate.
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Oxidative Cleavage: Isolate the thioacetate intermediate and dissolve in a mixture of acetic acid and 30% aqueous H2O2 (1:5 v/v). Stir at room temperature for 12 hours to oxidize the sulfur to the corresponding sulfonic acid.
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Deprotection: Remove the Boc group by treating the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and CH2Cl2 for 2 hours.
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Purification: Concentrate in vacuo and purify via ion-exchange chromatography (Dowex 50WX8, H+ form), eluting with 5% aqueous ammonia. Lyophilize to obtain the pure zwitterionic product.
Synthetic workflow for (S)-pyrrolidin-2-ylmethanesulfonic acid from N-Boc-L-prolinol.
Protocol 2: Potentiometric Determination of Exact pKa2
Because the sulfonic acid pKa is too low for standard aqueous titration, this protocol isolates the pKa of the pyrrolidine nitrogen.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve exactly 1.00 mmol of (S)-pyrrolidin-2-ylmethanesulfonic acid in 50.0 mL of degassed, deionized water (18.2 MΩ·cm). Add KCl to achieve a constant ionic strength of I=0.1 M.
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Titration: Under a continuous flow of inert argon gas (to prevent CO2 absorption, which skews alkaline pH readings), titrate the solution using standardized 0.100 M NaOH.
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Data Acquisition & Causality: Record pH after each 0.05 mL addition. The half-equivalence point on the titration curve corresponds directly to the pKa of the secondary amine.
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Validation: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to precisely locate the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-neutralization volume.
References
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Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2. ResearchGate. Available at:[Link]
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Papers - Oleksandr Grygorenko (Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid residue). Grygorenko.com. Available at: [Link]
